molecular formula C15H17N3O2 B11006100 N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]cyclopropanecarboxamide

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]cyclopropanecarboxamide

Cat. No.: B11006100
M. Wt: 271.31 g/mol
InChI Key: KQCXZXSGMSFGMU-UHFFFAOYSA-N
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Description

N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)-1-CYCLOPROPANECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)-1-CYCLOPROPANECARBOXAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Tetrahydrofuran Group: This step involves the alkylation of the benzimidazole core with a tetrahydrofuran derivative.

    Cyclopropanecarboxamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole core or the tetrahydrofuran ring.

    Reduction: Reduction reactions may target the benzimidazole core or the cyclopropanecarboxamide group.

    Substitution: Various substitution reactions can occur, especially at the benzimidazole core or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activities.

    Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself, which is used as a solvent and in the synthesis of other chemicals.

    Cyclopropanecarboxamide Derivatives: Compounds like cyclopropanecarboxylic acid, which is used in the synthesis of pharmaceuticals.

Uniqueness

N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)-1-CYCLOPROPANECARBOXAMIDE is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other compounds.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H17N3O2/c19-15(9-3-4-9)16-10-5-6-11-12(8-10)18-14(17-11)13-2-1-7-20-13/h5-6,8-9,13H,1-4,7H2,(H,16,19)(H,17,18)

InChI Key

KQCXZXSGMSFGMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4CC4

Origin of Product

United States

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